4-Fluoro-3-(trifluoromethyl)aniline

Catalog No.
S749763
CAS No.
2357-47-3
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(trifluoromethyl)aniline

CAS Number

2357-47-3

Product Name

4-Fluoro-3-(trifluoromethyl)aniline

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2

InChI Key

PGFQDLOMDIBAPY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

The exact mass of the compound 4-Fluoro-3-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-3-(trifluoromethyl)aniline (CAS 2357-47-3) is a highly specialized halogenated aniline derivative utilized extensively as a building block in the synthesis of kinase inhibitors, mPGES-1 inhibitors, and advanced agrochemicals [1]. Characterized by the synergistic electron-withdrawing effects of a meta-trifluoromethyl group and a para-fluoro substituent, this compound exhibits a significantly depressed amine basicity and enhanced lipophilicity compared to unsubstituted aniline. In procurement and process chemistry, it is selected primarily to introduce metabolic resistance at the para position while leveraging the trifluoromethyl group to modulate downstream target binding and membrane permeability, making it a critical precursor in late-stage pharmaceutical lead optimization.

Substituting 4-Fluoro-3-(trifluoromethyl)aniline with simpler analogs such as 4-fluoroaniline or 3-(trifluoromethyl)aniline compromises both synthetic processability and downstream application efficacy[1]. The absence of the para-fluoro group in 3-(trifluoromethyl)aniline leaves the molecule vulnerable to rapid CYP450-mediated para-hydroxylation, drastically reducing the metabolic half-life of derived active pharmaceutical ingredients (APIs). Conversely, using 4-fluoroaniline without the meta-CF3 group alters the electronic density of the amine, increasing its nucleophilicity but failing to provide the necessary lipophilic bulk required for target pocket binding in specific kinase or receptor modulators. Furthermore, the combined electron-withdrawing nature of both substituents necessitates specific coupling protocols, such as trimethylaluminium-mediated amidation or palladium-catalyzed cross-coupling, meaning generic substitution will lead to unpredictable reaction kinetics and formulation failures.

Depressed Amine pKa Dictating Specialized Amidation Protocols

The dual electron-withdrawing effects of the para-fluoro and meta-trifluoromethyl groups significantly reduce the basicity of the aniline nitrogen [1]. While standard 4-fluoroaniline exhibits a pKa (conjugate acid) of approximately 4.65, the introduction of the meta-CF3 group in 4-Fluoro-3-(trifluoromethyl)aniline depresses the pKa to approximately 2.5-3.0. This reduced nucleophilicity means standard acyl chloride couplings may suffer from sluggish kinetics, necessitating the use of strong activation reagents such as trimethylaluminium (AlMe3) for efficient ester-to-amide conversions, as demonstrated in the synthesis of mPGES-1 inhibitors.

Evidence DimensionAmine conjugate acid pKa (Nucleophilicity)
Target Compound DatapKa ~2.5 - 3.0
Comparator Or Baseline4-Fluoroaniline (pKa ~4.65)
Quantified Difference~1.65 - 2.15 unit reduction in pKa
ConditionsAqueous thermodynamic prediction at 25°C

Process chemists must procure this specific compound knowing it requires specialized coupling reagents (e.g., AlMe3 or Buchwald-Hartwig conditions) to overcome its reduced nucleophilicity.

Para-Fluoro Substitution for Enhanced Metabolic Stability

In pharmaceutical development, unsubstituted anilines or those lacking para-substitution are highly susceptible to oxidative metabolism [1]. Compared to 3-(trifluoromethyl)aniline, which undergoes rapid CYP450-mediated para-hydroxylation, 4-Fluoro-3-(trifluoromethyl)aniline completely blocks this metabolic liability. The carbon-fluorine bond (bond dissociation energy ~115 kcal/mol) prevents oxidative cleavage at the 4-position, significantly extending the in vivo half-life of downstream derivatives such as kinase and RXFP1 modulators.

Evidence DimensionPara-position Bond Dissociation Energy (Metabolic Stability)
Target Compound DataC-F bond energy ~115 kcal/mol
Comparator Or Baseline3-(Trifluoromethyl)aniline (C-H bond energy ~98 kcal/mol)
Quantified Difference~17 kcal/mol increase
ConditionsIn vivo CYP450 oxidative metabolism models

Procuring the para-fluorinated analog is essential for avoiding premature metabolic clearance in downstream active pharmaceutical ingredients.

LogP Enhancement Driven by the Trifluoromethyl Group

The inclusion of the trifluoromethyl group provides a substantial boost to the molecule's lipophilicity, which is critical for the membrane permeability of the final synthesized compounds [1]. 4-Fluoro-3-(trifluoromethyl)aniline possesses an estimated LogP of approximately 3.0, compared to a LogP of 1.15 for 4-fluoroaniline. This nearly 2-log increase translates to a roughly 100-fold enhancement in the partition coefficient, driving superior lipid solubility and facilitating stronger hydrophobic interactions within target protein binding pockets.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~3.0
Comparator Or Baseline4-Fluoroaniline (LogP ~1.15)
Quantified Difference~1.85 LogP unit increase
ConditionsOctanol-water partition system

Buyers designing CNS-active or intracellular-targeting compounds must select this precursor to ensure adequate downstream lipophilicity and membrane permeation.

Synthesis of mPGES-1 Inhibitors for Inflammatory Diseases

Due to its specific electronic profile and depressed basicity, this compound is a critical precursor in the AlMe3-mediated synthesis of triazolone-based mPGES-1 inhibitors. Its selection directly ensures the necessary metabolic stability and lipophilicity of the final anti-inflammatory agents [1].

Development of Heterobicyclic Kinase Inhibitors

The combined steric bulk of the CF3 group and the metabolic blocking of the F atom make it an ideal building block for synthesizing heterobicyclic carboxamide kinase inhibitors targeting proliferative diseases, where precise target pocket binding and extended half-life are required [2].

Production of RXFP1 Modulators for Heart Failure

This compound is utilized in the synthesis of RXFP1 agonists, where its high LogP and para-fluoro substitution contribute to the favorable pharmacokinetic profiles and lower intrinsic clearance necessary for treating heart failure and chronic kidney disease[3].

XLogP3

2.2

UNII

V5584X2CTL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2357-47-3

Wikipedia

4-fluoro-3-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

Explore Compound Types